molecular formula C24H23N3O3S B3298877 2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898428-96-1

2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3298877
CAS No.: 898428-96-1
M. Wt: 433.5 g/mol
InChI Key: SIFCDQCVVCEFKW-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with trimethyl and quinazolinone groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The quinazolinone moiety may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylbenzenesulfonamide: Lacks the quinazolinone group, making it less complex and potentially less active in biological systems.

    4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline: Does not have the sulfonamide group, which may reduce its ability to interact with certain enzymes or receptors.

Uniqueness

The combination of the sulfonamide and quinazolinone groups in 2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide makes it unique compared to similar compounds

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-13-16(2)23(17(3)14-15)31(29,30)26-19-9-11-20(12-10-19)27-18(4)25-22-8-6-5-7-21(22)24(27)28/h5-14,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCDQCVVCEFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
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2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

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